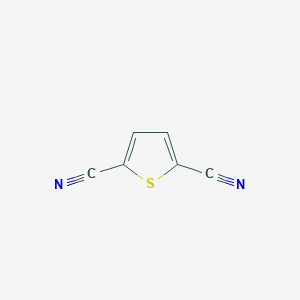

Thiophene-2,5-dicarbonitrile

描述

Contextualization within Heterocyclic Chemistry

Thiophene-2,5-dicarbonitrile is a derivative of thiophene (B33073), a five-membered aromatic ring containing a sulfur atom. mdpi.com Thiophenes are a cornerstone of heterocyclic chemistry, a vast field that studies cyclic compounds containing atoms of at least two different elements in their rings. The introduction of two nitrile (-C≡N) groups at the 2 and 5 positions of the thiophene ring dramatically influences the molecule's electronic properties and reactivity. lookchem.com

The nitrile groups are strong electron-withdrawing groups, which makes the thiophene ring electron-deficient. This electronic characteristic is crucial for its role as a building block in various "donor-acceptor" molecular architectures, which are fundamental to the field of organic electronics. The structure of this compound, with its defined geometry and reactive sites, allows for its incorporation into larger, more complex molecular and polymeric structures through various chemical reactions. lookchem.com

Significance in Contemporary Chemical Science and Technology

The unique properties of this compound make it a valuable component in several areas of modern chemical science and technology, particularly in materials science and organic electronics. lookchem.comsigmaaldrich.com Its derivatives are being explored for a wide range of applications, from organic semiconductors to advanced polymers and porous materials.

Organic Electronics: The electron-accepting nature of the this compound core makes it an excellent building block for organic semiconductors. lookchem.com These materials are essential for developing next-generation electronic devices such as:

Organic Light-Emitting Diodes (OLEDs): Used in high-resolution displays for televisions, smartphones, and lighting. lookchem.com

Organic Photovoltaics (OPVs) or Solar Cells: Offering the potential for low-cost, flexible, and lightweight solar energy conversion. researchgate.net

Organic Field-Effect Transistors (OFETs): Key components in flexible circuits, sensors, and electronic paper.

The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. By incorporating this compound and its derivatives, scientists can fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to optimize device efficiency. acs.org

Advanced Polymers: this compound serves as a monomer for the synthesis of novel polyamides and other polymers. researchgate.net These polymers can exhibit high thermal stability and specific electronic properties, making them suitable for applications such as corrosion inhibition. researchgate.net Research has shown that polyamides containing the thieno[2,3-b]thiophene (B1266192) moiety, derived from a related dinitrile, can act as effective mixed-type inhibitors for the corrosion of carbon steel. researchgate.net

Porous Materials: The rigid and defined structure of this compound makes it a candidate for creating porous crystalline materials like Covalent Organic Frameworks (COFs). mdpi.comnih.gov COFs are a class of polymers with a highly ordered, porous structure, which makes them promising for applications in:

Gas storage and separation: Their uniform pores can selectively adsorb specific gas molecules.

Catalysis: The high surface area and tunable pore environment can enhance catalytic activity. researchgate.net

Sensing: The framework can be designed to interact with specific analytes, leading to a detectable signal. mdpi.com

Table 1: Key Properties and Applications of this compound

| Property | Description | Application Area |

|---|---|---|

| Molecular Formula | C6H2N2S chemicalbook.com | Basic Research |

| Molecular Weight | 134.16 g/mol chemicalbook.com | Synthesis Calculations |

| Electron-Accepting Nature | Due to two nitrile groups | Organic Electronics (OLEDs, OPVs) lookchem.com |

| Rigid Structure | Planar thiophene ring | Covalent Organic Frameworks (COFs) nih.gov |

| Reactive Nitrile Groups | Can be converted to other functional groups | Synthesis of Polymers, Dyes researchgate.netespublisher.com |

Scope and Research Trajectory of this compound Studies

Initial research on this compound and its derivatives focused on their synthesis and fundamental characterization. chemicalbook.com Over the years, the scope has expanded significantly, driven by the growing demand for advanced materials with tailored properties for specific technological applications.

The research trajectory can be summarized as follows:

Early Stages: Focused on the synthesis of this compound and its basic chemical reactivity. One common synthetic route involves the reaction of 2,5-dibromothiophene (B18171) with copper(I) cyanide. chemicalbook.com

Functional Materials Development: A major thrust of current research is the incorporation of this compound into functional materials. This includes the synthesis of thieno[2,3-b]thiophene derivatives, which have shown promise in solar cell applications due to their small band gaps and high absorption coefficients. researchgate.netresearchgate.net

Polymer Chemistry: Researchers are exploring the use of diamino-derivatives of thieno[2,3-b]this compound to create novel polyamides through polycondensation reactions. researchgate.net These polymers are being investigated for their thermal stability and potential applications in areas like corrosion protection. researchgate.net

Covalent Organic Frameworks (COFs): A more recent and rapidly developing area is the use of thiophene-based building blocks, including derivatives of this compound, in the construction of COFs. mdpi.comnih.gov The focus is on creating highly crystalline and porous materials for applications in electronics, catalysis, and sensing. nih.govresearchgate.net Research is ongoing to overcome challenges related to the synthesis of defect-free thiophene-based COFs. nih.gov

Computational Studies: Alongside experimental work, computational methods like Density Functional Theory (DFT) are increasingly being used to predict the electronic and photophysical properties of new molecules and materials derived from this compound. acs.org This allows for the rational design of materials with optimized properties for specific applications.

Future research is expected to continue to focus on the design and synthesis of more complex and functional materials based on the this compound scaffold. This includes the development of new synthetic methodologies to create more intricate molecular architectures and the exploration of their performance in a wider range of technological applications, from energy storage to biomedical sensing.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

thiophene-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYINLNBRJVGINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172214 | |

| Record name | 2,5-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18853-40-2 | |

| Record name | 2,5-Dicyanothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dicyanothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Thiophene 2,5 Dicarbonitrile and Its Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing thiophene-2,5-dicarbonitrile have been well-documented, providing a reliable foundation for chemists. These routes, while effective, often require harsh conditions and have prompted the development of more modern, greener alternatives.

Synthesis from 2,5-Dibromothiophene (B18171) and Copper(I) Cyanide

A classic approach to forming this compound involves the Rosenmund-von Braun reaction. This method utilizes 2,5-dibromothiophene and a cyanide source, typically copper(I) cyanide. The reaction is generally carried out in a high-boiling polar solvent such as dimethylformamide (DMF) or quinoline (B57606). chemicalbook.comthieme-connect.de

The process involves the nucleophilic substitution of the bromide atoms on the thiophene (B33073) ring with cyanide ions. thieme-connect.de Despite its utility, this reaction can be temperamental, with yields being sensitive to reaction conditions like temperature, solvent purity, and moisture. thieme-connect.de For instance, heating 2,5-dibromothiophene with copper(I) cyanide in quinoline for 3.5 hours results in a 20% yield of this compound. chemicalbook.com

Table 1: Synthesis of this compound from 2,5-Dibromothiophene

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2,5-Dibromothiophene | Copper(I) Cyanide | Quinoline | Heating, 3.5 h | 20% chemicalbook.com |

Thionyl Chloride and Adipic Acid Based Routes

An alternative pathway to this compound begins with the synthesis of thiophene-2,5-dicarboxylic acid from adipic acid and thionyl chloride. google.comchemicalbook.com This process typically uses a catalyst, such as pyridine (B92270), to facilitate the reaction. google.com The reaction involves several steps, including the formation of an acid chloride intermediate. google.com

The process can be broken down into the following general stages:

Reaction of adipic acid with an excess of thionyl chloride in the presence of a catalytic amount of pyridine. google.com

Heating the mixture to promote the reaction, followed by removal of excess thionyl chloride. google.com

Further heating to complete the formation of the thiophene-2,5-dicarboxylic acid chloride. google.com

Hydrolysis of the resulting acid chloride with a base, such as sodium hydroxide, to form the disodium (B8443419) salt of thiophene-2,5-dicarboxylic acid. google.com

Acidification with a mineral acid to precipitate the free thiophene-2,5-dicarboxylic acid. google.com

From thiophene-2,5-dicarboxylic acid, the dinitrile can be prepared through dehydration of the corresponding diamide, although this is a multi-step process. A more direct industrial method involves the reaction of adipic acid with thionyl chloride, followed by condensation with sodium sulfite. google.com This method has the advantage of avoiding the isolation of intermediate products and can achieve yields of over 70%. google.com

Table 2: Example of Thiophene-2,5-dicarboxylic Acid Synthesis

| Reactants | Catalyst | Key Steps | Yield |

|---|---|---|---|

| Adipic acid, Thionyl chloride | Pyridine | Reaction, Removal of excess SOCl₂, Heating, Hydrolysis, Acidification | >70% google.com |

Advanced and Green Synthesis Approaches

In response to the limitations of traditional methods, researchers have developed more efficient and environmentally friendly synthetic strategies. These advanced approaches often utilize modern technologies and principles of green chemistry to improve yields, reduce reaction times, and minimize waste.

Microwave-Assisted Synthesis of Thieno[2,3-b]this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex heterocyclic systems. This technique has been successfully applied to the synthesis of derivatives of 3,4-diaminothieno[2,3-b]this compound (B7762938). nih.govacs.orgresearchgate.net

In a typical procedure, a mixture of malononitrile (B47326), carbon disulfide, and an alkylating agent like ethyl bromoacetate (B1195939) or chloroacetonitrile (B46850) is reacted in the presence of a base such as potassium carbonate in DMF. ekb.eg The reaction mixture is then subjected to microwave irradiation for a short period, typically a few minutes, to afford the desired thieno[2,3-b]thiophene (B1266192) derivatives. ekb.eg This method significantly reduces reaction times compared to conventional heating. mdpi.com

Multicomponent Reactions (MCRs) for Thiophene-Containing Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. mdpi.commdpi.com The Gewald reaction is a prominent example of an MCR used to construct thiophene rings. researchgate.net

This reaction typically involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile (like malononitrile), and elemental sulfur in the presence of a base. semanticscholar.org MCRs have been employed to synthesize a wide variety of substituted thiophenes, including those bearing dinitrile functionalities. For instance, a one-pot, three-component reaction of 2-bromo/chloromethyl derivatives, acetylacetone, and phenyl isothiocyanates can yield fully substituted thiophene derivatives. mdpi.com The use of microwave irradiation in conjunction with MCRs can further enhance reaction rates and yields. mdpi.com

Derivatization Strategies of this compound

The dinitrile groups in this compound serve as versatile handles for further chemical transformations, allowing for the creation of a diverse range of derivatives with tailored properties.

One common derivatization strategy involves the cycloaddition reaction of the nitrile groups. For example, treatment of 3,4-diaminothieno[2,3-b]this compound with sodium azide (B81097) in the presence of a copper catalyst can lead to the formation of tetrazole rings via a [3+2] cycloaddition. acs.org

Another approach is the reaction of the amino groups in amino-substituted thiophene dinitriles. The reaction of 3,4-diaminothieno[2,3-b]this compound with reagents like formamide, formic acid, carbon disulfide, or isocyanates can lead to the formation of fused pyrimidine (B1678525) rings. acs.org These derivatization reactions significantly expand the chemical space accessible from the this compound core, opening up possibilities for new materials and biologically active compounds.

Synthesis of Thieno[2,3-b]this compound Derivatives

A primary precursor for a wide array of derivatives is 3,4-diaminothieno[2,3-b]this compound. This intermediate serves as a versatile building block for the construction of various fused heterocyclic systems through cyclocondensation and cycloaddition reactions. researchgate.net

Microwave-assisted synthesis has been effectively utilized for the creation of novel derivatives from 3,4-diaminothieno[2,3-b]this compound. Current time information in Bangalore, IN.stackexchange.com For instance, treatment of the diamino precursor with reagents such as formamide, formic acid, carbon disulfide, or phenyl isocyanate leads to the formation of fused pyrimidine derivatives. In these reactions, the characteristic nitrile (C≡N) absorption bands in IR spectra disappear, while new bands corresponding to NH, C=O, or C=S groups emerge.

Another significant transformation is the synthesis of tetrazole derivatives. The reaction of 3,4-diaminothieno[2,3-b]this compound with sodium azide, catalyzed by copper sulfate (B86663) pentahydrate, yields 2,5-di(1H-tetrazol-5-yl)thieno[2,3-b]thiophene-3,4-diamine through a [2+3] cycloaddition mechanism. The copper(II) ions coordinate to the nitrogen atoms of the nitrile groups, which facilitates the cyclization process.

The versatility of 3,4-diaminothieno[2,3-b]this compound is further demonstrated by its condensation with various ketones in the presence of sodium ethoxide to produce thienothiophene-containing pyrimidine diones in yields ranging from 55-76%. researchgate.net

Table 1: Synthesis of Thieno[2,3-b]thiophene Derivatives from 3,4-diaminothieno[2,3-b]this compound

| Reactant | Product Type | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Formamide / Formic Acid | Pyrimidine Derivatives | Cyclocondensation | Data not specified | |

| Carbon Disulfide | Pyrimidine Derivative | Cyclocondensation | Data not specified | |

| Phenyl Isocyanate | Pyrimidine Derivative | Cyclocondensation | 85% | Current time information in Bangalore, IN. |

| Sodium Azide / CuSO₄·5H₂O | Tetrazole Derivative | [2+3] Cycloaddition | 70% | |

| Various Ketones / NaOEt | Pyrimidine Diones | Cyclocondensation | 55-76% | researchgate.net |

Functionalization through Electrophilic Substitution Reactions

The functionalization of the thiophene ring system via electrophilic substitution is a fundamental process in thiophene chemistry. csjmu.ac.in Generally, thiophene is more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the 2- and 5-positions (the α-positions). csjmu.ac.ine-bookshelf.de The intermediate carbocation formed by attack at these positions is more resonance-stabilized than the one formed by attack at the 3- or 4-positions. csjmu.ac.in

However, the presence of strongly electron-withdrawing groups, such as the two nitrile (-CN) groups in this compound, significantly deactivates the thiophene ring towards electrophilic attack. Research has shown that the direct nitration of this compound is not successful. arkat-usa.org To achieve nitration, a multi-step synthetic route is necessary, starting from a different precursor, dimethyl 3-nitrothiophene-2,5-dicarboxylate, which is then converted to the dinitrile. arkat-usa.org

In contrast, related compounds with less deactivating or even activating substituents can undergo electrophilic substitution. For example, diethyl thiophene-2,5-dicarboxylate can be nitrated using a mixture of concentrated nitric and sulfuric acids. mdpi.com Furthermore, diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, which is activated by two methyl groups, undergoes nitration and halogenation (with bromine in acetic acid) at the available 3- and 4-positions. Similarly, 2,5-dihalothiophenes can be dinitrated at the 3- and 4-positions using harsh conditions involving fuming sulfuric acid, demonstrating that substitution on deactivated rings is possible but requires potent reagents. researchgate.net

Formation of Azo Dye Derivatives

Thiophene-based azo dyes are a significant class of compounds, often synthesized from amino-substituted thiophene precursors. researchgate.net Specifically, derivatives of 3,4-diaminothieno[2,3-b]this compound are valuable starting materials for novel azo dyes. csjmu.ac.invulcanchem.com

The synthesis typically involves the diazotization of the diamino precursor. This is achieved by treating 3,4-diaminothieno[2,3-b]this compound with nitrosyl sulfuric acid (prepared from sodium nitrite (B80452) and concentrated sulfuric acid) at low temperatures (0-5°C) to form a stable bis-diazonium salt. google.com

This bis-diazonium salt is then coupled with various nucleophilic compounds to form the final azo dye. The coupling partners are typically electron-rich aromatic compounds or molecules with active methylene groups. Examples of coupling components include:

Naphthols: 3,4-bis((2-hydroxynaphthalen-1-yl)diazenyl)thieno[2,3-b]this compound. csjmu.ac.in

Naphthylamines: 3,4-bis((4-aminonaphthalen-1-yl)diazenyl)thieno[2,3-b]this compound. csjmu.ac.in

Anilines: 3,4-bis((4-(dimethylamino)phenyl)diazenyl)thieno[2,3-b]this compound. csjmu.ac.in

Pyrazolones: Coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-methyl-1H-pyrazol-5(4H)-one. google.com

Barbituric Acid: Reaction with barbituric acid in an alkaline medium. google.com

The pH of the reaction mixture is kept alkaline during the coupling step to facilitate the reaction. google.com These synthesized dyes have been investigated for their optical properties, with some showing high absorption coefficients that make them suitable for optoelectronic applications. csjmu.ac.in

Table 2: Examples of Azo Dye Derivatives from 3,4-diaminothieno[2,3-b]this compound

| Coupling Component | Resulting Azo Dye Derivative | Reference |

|---|---|---|

| 2-Hydroxynaphthalene | 3,4-bis((2-hydroxynaphthalen-1-yl)diazenyl)thieno[2,3-b]this compound | csjmu.ac.in |

| 4-Aminonaphthalene | 3,4-bis((4-aminonaphthalen-1-yl)diazenyl)thieno[2,3-b]this compound | csjmu.ac.in |

| N,N-dimethylaniline | 3,4-bis((4-(dimethylamino)phenyl)diazenyl)thieno[2,3-b]this compound | csjmu.ac.in |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 3,4-bis((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)thieno[2,3-b]this compound | google.com |

| Barbituric Acid | Derivative of barbituric acid | google.com |

Incorporation into Push-Pull Systems with Imidazole-4,5-dicarbonitrile

Push-pull systems are molecules characterized by an electron donor (D) and an electron acceptor (A) linked by a π-conjugated spacer. This arrangement facilitates intramolecular charge transfer (ICT), leading to unique optical and electronic properties. mdpi.comrsc.org Imidazole-4,5-dicarbonitrile (DCI) is a well-established electron-accepting moiety used in the design of these systems. rsc.org

The thiophene ring, being an electron-rich heterocycle, is frequently employed as either the electron-donating group or as part of the π-conjugated linker in these D-π-A structures. mdpi.comrsc.org The synthesis of these complex molecules often relies on modern cross-coupling reactions.

The most common synthetic route is the Suzuki-Miyaura cross-coupling reaction. rsc.org This method involves the reaction of a halogenated DCI derivative, such as 2-bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile, with a thiophene-derived boronic acid or boronic acid pinacol (B44631) ester. This approach allows for the systematic construction of push-pull molecules where the properties can be tuned by modifying the donor strength or extending the π-system. rsc.org For instance, push-pull molecules have been designed and synthesized using thiophene and 2-methoxythiophene (B42098) as the donor components coupled with the DCI acceptor.

Table 3: Components of Thiophene-Imidazole Push-Pull Systems

| Electron Donor (D) | π-Conjugated Spacer | Electron Acceptor (A) | Synthetic Method | Reference |

|---|---|---|---|---|

| Thiophene | Direct Linkage | Imidazole-4,5-dicarbonitrile | Suzuki-Miyaura Coupling | |

| 2-Methoxythiophene | Direct Linkage | Imidazole-4,5-dicarbonitrile | Suzuki-Miyaura Coupling | |

| Various (e.g., NR₂, OR) | Thiophen-2,5-diyl | Imidazole-4,5-dicarbonitrile | Suzuki-Miyaura Coupling | mdpi.comrsc.org |

Iii. Spectroscopic Characterization and Structural Elucidation of Thiophene 2,5 Dicarbonitrile and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic methods provide a detailed view of the molecular framework and electronic behavior of thiophene-2,5-dicarbonitrile derivatives.

FT-IR spectroscopy is a vital tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, the most characteristic vibrational band is that of the nitrile (C≡N) group.

For instance, in 3,4-diaminothieno[2,3-b]this compound (B7762938), the nitrile groups exhibit a strong absorption band around 2194 cm⁻¹. ekb.eg The presence of amino (NH₂) groups in this derivative is confirmed by absorption bands in the region of 3439-3239 cm⁻¹. ekb.eg Similarly, for 3,4-dimethylthieno[2,3-b]this compound (B11767991), the nitrile stretch is observed at 2213 cm⁻¹. iucr.org The IR spectra of various derivatives also show characteristic bands for other functional groups, such as C=O and N=N, confirming their successful synthesis. ekb.eg

Table 1: Selected FT-IR Data for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| 3,4-diaminothieno[2,3-b]this compound | C≡N | 2194 | ekb.eg |

| NH₂ | 3424, 3348, 3296, 3239 | ekb.eg | |

| 3,4-dimethylthieno[2,3-b]this compound | C≡N | 2213 | iucr.org |

| C-H (aliphatic) | 2964 | iucr.org | |

| Pyrimido[4″,3″:4′,5′]thieno[3′,2′:4,5]thieno[3,2-d]pyrimidine-4,7-diamine | NH₂ | 3345–3276 | nih.gov |

NMR spectroscopy provides invaluable information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

For 3-nitrothis compound, the single proton on the thiophene (B33073) ring appears as a singlet at δ 8.81 ppm in the ¹H NMR spectrum (DMSO-d₆). arkat-usa.org The ¹³C NMR spectrum shows signals for the thiophene ring carbons and the nitrile carbons, confirming the molecular structure. arkat-usa.org In derivatives like 5,5''-dicarbonitrile-2,2':5',2''-terthiophene, the thiophene protons resonate at δ 7.55 and 7.24 ppm in CDCl₃. beilstein-journals.org

The ¹³C NMR spectra are equally informative. For 3,4-dimethylthieno[2,3-b]this compound, the nitrile carbons (CN) appear at δ 113.3 ppm, while the methyl carbons are found at δ 14.8 ppm. iucr.org For 3,4-diaminothieno[2,3-b]this compound, the carbon atoms attached to the amino groups are observed at δ 146.2 ppm, and the nitrile carbons are at δ 114.8 ppm. ekb.eg

Table 2: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|---|

| 3-Nitrothis compound | ¹H | DMSO-d₆ | 8.81 (s, 1H) | arkat-usa.org |

| ¹³C | DMSO-d₆ | 150.7, 134.3, 115.1, 115.0, 111.7, 110.0 | arkat-usa.org | |

| 5,5''-Dicarbonitrile-2,2':5',2''-terthiophene | ¹H | CDCl₃ | 7.55 (d, J=3.6 Hz, 2H), 7.24 (s, 2H), 7.17 (d, J=3.6 Hz, 2H) | beilstein-journals.org |

| 3,4-Dimethylthieno[2,3-b]this compound | ¹H | CDCl₃ | 2.69 (s, 6H, CH₃) | iucr.org |

| ¹³C | CDCl₃ | 150.8, 143.1, 134.1, 113.3 (CN), 108.5, 14.8 (CH₃) | iucr.org | |

| 3,4-diaminothieno[2,3-b]this compound | ¹H | DMSO-d₆ | 6.77 (s, 4H, 2NH₂) | ekb.eg |

UV-Vis-NIR spectroscopy is used to study the electronic transitions and optical properties of these compounds, which is particularly important for their use in optoelectronic devices. Thin films of thieno[2,3-b]this compound derivatives have been shown to possess high absorption coefficients (on the order of 10⁵ cm⁻¹) near the solar maximum wavelength (around 500 nm). researchgate.netresearchgate.net

The optical properties can be tuned by chemical modification. For example, derivatives of 3,4-diaminothieno[2,3-b]this compound show significant variations in their absorption maxima depending on the substituent. researchgate.netresearchgate.net One such derivative, 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]this compound, exhibits a low band gap energy of 1.66 eV, which is advantageous for solar cell applications due to increased conjugation and high absorption coefficient. researchgate.netresearchgate.net The band gap energies for some derivatives have been reported to be in the range of 2.15 to 2.95 eV. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. ethz.ch While this compound itself is a diamagnetic molecule with no unpaired electrons, EPR is highly relevant for studying its radical ions or the paramagnetic species formed in its polymeric and doped derivatives. ethz.ch

For instance, in studies of doped poly(thiophene) derivatives, EPR is used to investigate the dynamics of polarons (radical cations) and bipolarons. researchgate.net The technique provides information on the g-value and hyperfine couplings, which relate to the electronic structure and the delocalization of the unpaired electron. tamu.edu Studies on oxidized thiophene-based oligomers combine EPR spectroscopy with DFT calculations to characterize the spin charge carriers. researchgate.net The g-values and line shapes in the EPR spectra give insights into the spin-spin correlations and charge transfer processes within these materials. researchgate.netresearchgate.net

Single-crystal X-ray diffraction (XRD) provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure of 3,4-dimethylthieno[2,3-b]this compound reveals a nearly planar fused thiophene ring system. iucr.org The asymmetric unit of this compound contains two crystallographically independent molecules that are conformationally similar. iucr.org The crystal packing is primarily stabilized by van der Waals interactions. iucr.org

In a related structure, 3-amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile, the thiophene ring is also roughly planar. iucr.org The crystal packing in this case is stabilized by pairs of centrosymmetric intermolecular N—H⋯N hydrogen bonds. iucr.org The analysis of derivatives like 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile shows that intermolecular interactions, such as N⋯H/H⋯N, H⋯H, and C⋯H/H⋯C, play a significant role in the crystal packing. iucr.org

Table 3: Selected Crystallographic Data for a Thiophene Dicarbonitrile Derivative

| Parameter | 3,4-Dimethylthieno[2,3-b]this compound | Source |

|---|---|---|

| Formula | C₁₀H₆N₂S₂ | iucr.org |

| Crystal System | Triclinic | iucr.org |

| Space Group | P-1 | iucr.org |

| a (Å) | 7.2573 (11) | iucr.org |

| b (Å) | 10.1538 (15) | iucr.org |

| c (Å) | 13.665 (2) | iucr.org |

| α (°) | 94.467 (3) | iucr.org |

| β (°) | 99.120 (4) | iucr.org |

| γ (°) | 95.850 (4) | iucr.org |

| Volume (ų) | 984.5 (3) | iucr.org |

| Z | 4 | iucr.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental techniques for studying this compound and its derivatives. These theoretical studies provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecules.

DFT calculations are used to optimize molecular geometries and predict various quantum chemical parameters. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity, and chemical hardness. researchgate.netresearchgate.net These parameters help in understanding the chemical reactivity and stability of the compounds. researchgate.net For example, theoretical studies on 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives using the B3LYP method have been performed to understand their reactivity and stability. researchgate.net

Furthermore, computational methods are employed to simulate and interpret spectroscopic data. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR spectra. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which helps in understanding the experimental UV-Vis absorption spectra and the factors influencing the optical band gap. researchgate.net The combination of DFT and EPR studies has been particularly effective in analyzing spin properties and hyperfine interactions in oxidized thiophene-based oligomers. researchgate.net

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for predicting the physical and chemical properties of molecules with a high degree of accuracy. researchgate.net For this compound and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize molecular geometries and understand their electronic structures. beilstein-journals.org

Key electronic parameters derived from DFT calculations provide insight into the reactivity and potential applications of these compounds. These parameters include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting energy gap (ΔE = ELUMO - EHOMO). researchgate.net A smaller energy gap is often associated with increased reactivity and can be indicative of potential for use in optoelectronic applications. researchgate.net For instance, studies on derivatives like 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]this compound have shown that increased conjugation leads to a smaller band gap energy of 1.66 eV, making them suitable for solar cell applications. researchgate.netresearchgate.net

Other quantum chemical parameters calculated through DFT, such as ionization potential (IP = -EHOMO), electron affinity (EA = -ELUMO), electronegativity (χ), chemical hardness (η), and softness (σ), further characterize the electronic behavior of these molecules. researchgate.net For example, the ionization energies for some violanthrone (B7798473) derivatives functionalized with dicyanomethylene groups are in the range of -5.34 to -5.40 eV, with electron affinities between -4.09 and -4.15 eV. beilstein-journals.org

The planarity of the thieno[2,3-b]thiophene (B1266192) core is a significant structural feature that influences crystal packing and intermolecular interactions. X-ray crystallography studies on related compounds, such as diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate, have confirmed the planarity of the fused ring system, which facilitates π-π stacking interactions. DFT calculations complement these experimental findings by providing optimized geometries that can help distinguish between static and dynamic disorder observed in crystal structures.

Table 1: Calculated Electronic Properties of this compound Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]this compound | Data not available | Data not available | 1.66 researchgate.net |

| Diethyl 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]thiophene-2,5-dicarboxylate | Data not available | Data not available | 1.95 researchgate.net |

| Violanthrone derivative 3a | -5.38 beilstein-journals.org | -4.11 beilstein-journals.org | 1.27 beilstein-journals.org |

| Violanthrone derivative 3b | -5.34 beilstein-journals.org | -4.09 beilstein-journals.org | 1.25 beilstein-journals.org |

| Violanthrone derivative 3c | -5.40 beilstein-journals.org | -4.15 beilstein-journals.org | 1.25 beilstein-journals.org |

Prediction of Spectroscopic Parameters via DFT

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. mdpi.com This includes vibrational frequencies for Infrared (IR) and Raman spectroscopy, as well as chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

For instance, in the study of 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT was used to perform a vibrational analysis and predict IR spectra, which were then compared with experimental FT-IR ATR spectra. mdpi.com Similarly, for derivatives of 3,4-diaminothieno[2,3-b]this compound, the disappearance of the C≡N group absorption band and the appearance of new bands for NH, C=O, and C=S groups in the IR spectra were consistent with the predicted structural changes. acs.org

The UV-Vis absorption spectra of thiophene derivatives can also be modeled using time-dependent DFT (TD-DFT). These calculations help in understanding the electronic transitions responsible for the observed absorption bands. For example, violanthrone derivatives with dicyanomethylene groups exhibit a broad absorption band from 530 nm to 860 nm, which is indicative of a narrow HOMO-LUMO gap. beilstein-journals.org

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is particularly valuable in drug discovery for studying the interaction between a ligand and its receptor.

For derivatives of this compound, molecular docking studies have been conducted to explore their potential as inhibitors of various enzymes. For example, derivatives of 3,4-diaminothieno[2,3-b]this compound have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in the progression of various cancers. nih.govresearchgate.net These studies help in understanding the mechanism of action and identifying key binding interactions within the receptor's active site. researchgate.net

In one study, a series of novel derivatives of 3,4-diaminothieno[2,3-b]this compound were synthesized and their cytotoxic activities were evaluated against MCF-7 and A549 cell lines. nih.gov Molecular docking was then used to investigate their mechanism of action as EGFR inhibitors. nih.gov Similarly, other studies have used molecular docking to predict the binding affinity of thiophene derivatives to receptors like E. coli DNA gyrase B and cyclooxygenase-2 (COX-2). bohrium.com The binding energies calculated from these simulations provide an estimate of the ligand's binding affinity to the target protein. bohrium.com

Table 2: Molecular Docking Targets for this compound Derivatives

| Derivative Class | Target Receptor | Purpose of Study |

|---|---|---|

| 3,4-diaminothieno[2,3-b]this compound derivatives | Epidermal Growth Factor Receptor (EGFR) | Investigation of anticancer activity nih.govresearchgate.net |

| Thiophene-based azo dye metal complexes | E. coli DNA gyrase B, Cyclooxygenase-2 (COX-2) | Evaluation of antibacterial and anti-inflammatory potential bohrium.com |

| 2-oxo-pyridine derivatives with thiophene scaffold | LasR protein of P. aeruginosa | Quorum sensing quenching potential rsc.org |

| Amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines | Adenosine A1 receptors | Potential treatment of epilepsy nih.gov |

In Silico ADME and Toxicity Predictions

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of drug candidates. These predictions help in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles and low toxicity. rsc.orguad.ac.id

For derivatives of 3,4-diaminothieno[2,3-b]this compound, in silico ADME and toxicity tests have been performed to evaluate their physicochemical properties and drug-likeness. nih.govresearchgate.net Web-based tools like SwissADME are often used for these predictions. nih.gov Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and adherence to Lipinski's rule of five are assessed. acs.org For instance, a study on novel derivatives of 3,4-diaminothieno[2,3-b]this compound showed that all compounds had a good bioavailability score of 0.55 and generally adhered to Lipinski's rule of five. acs.org

Toxicity predictions are also crucial. For example, in silico toxicity studies on 2-oxo-pyridine derivatives containing a thiophene scaffold predicted them to have low toxicity and to be orally bioavailable. rsc.org These predictions, often carried out using tools like the ProTox-II web server, classify compounds into different toxicity classes and predict potential adverse effects. rsc.org

Table 3: Predicted ADME Properties for Selected Thiophene Derivatives

| Compound/Derivative Class | TPSA (Ų) | logP | Bioavailability Score | Lipinski's Rule Violations |

|---|---|---|---|---|

| Derivatives of 3,4-diaminothieno[2,3-b]this compound | 147 - 209 acs.org | -0.79 to 4.39 acs.org | 0.55 acs.org | Generally 0, some exceptions acs.org |

| 2-oxo-pyridine derivatives with thiophene scaffold | >140 for some derivatives rsc.org | Data not available | 0.55 rsc.org | Some violations in molecular weight rsc.org |

Iv. Reactivity and Reaction Mechanisms of Thiophene 2,5 Dicarbonitrile

Fundamental Reaction Pathways

Thiophene-2,5-dicarbonitrile serves as a versatile precursor in organic synthesis due to the reactivity of its nitrile groups and the thiophene (B33073) ring. It undergoes a variety of transformations to yield more complex molecules.

Nucleophilic Addition Reactions

The carbon atoms of the nitrile groups in this compound are electrophilic and thus susceptible to attack by nucleophiles. This fundamental reactivity allows for the conversion of the nitrile functionalities into other chemical groups. For instance, condensation reactions with carbon nucleophiles like malononitrile (B47326) can occur, leading to the formation of new carbon-carbon bonds and more elaborate structures. researchgate.net These reactions are often followed by further transformations, such as intramolecular cyclization, to construct complex heterocyclic systems. researchgate.net The general mechanism involves the initial attack of the nucleophile on the nitrile carbon, forming an intermediate which can then be protonated or undergo further reaction.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition for Tetrazole Formation)

A significant reaction pathway for this compound is its participation in cycloaddition reactions, particularly [3+2] cycloadditions with azides to form tetrazole rings. This transformation is a key method for synthesizing 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry. researchgate.netthieme.de The reaction typically involves treating the dinitrile with a source of azide (B81097), such as sodium azide, often in the presence of a catalyst. researchgate.net

The proposed mechanism for this cycloaddition involves the coordination of the nitrile's nitrogen atom to a catalyst, which enhances the electrophilicity of the nitrile carbon. researchgate.net An azide ion then attacks the nitrile carbon in a [3+2] fashion, leading to the formation of a tetrazole ring. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for promoting this reaction. nih.gov The formation of 2,5-di(1H-tetrazol-5-yl)thieno[2,3-b]thiophene-3,4-diamine has been reported through this method. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| This compound | Sodium Azide | Copper Sulfate (B86663) Pentahydrate in DMSO | 2,5-bis(1H-tetrazol-5-yl)thiophene | researchgate.net |

| 3,4-diaminothieno[2,3-b]this compound (B7762938) | Sodium Azide | Microwave irradiation | 2,5-di(1H-tetrazol-5-yl)thieno[2,3-b]thiophene-3,4-diamine | nih.gov |

Oxidation Reactions to Carboxylic Acids

While direct oxidation of this compound to thiophene-2,5-dicarboxylic acid is a challenging transformation, related thiophene derivatives can be oxidized. For instance, the aldehyde groups of thieno[3,2-b]thiophene-2,5-dicarbaldehyde (B1297048) can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The hydrolysis of the nitrile groups to carboxylic acids represents another route. For example, 3-nitrothis compound can be synthesized from dimethyl 3-nitrothiophene-2,5-dicarboxylate, which is first hydrolyzed to the dicarboxylic acid using a mixture of hydrobromic acid and acetic acid. arkat-usa.orgarkat-usa.org This dicarboxylic acid is then converted to the dicarboxamide and subsequently dehydrated to the dinitrile. arkat-usa.orgarkat-usa.org

Reduction Reactions to Alcohols

Similar to oxidation, the direct reduction of the nitrile groups in this compound to alcohols is not the most common reaction pathway. However, related thiophene derivatives with different functional groups can be reduced. For example, the aldehyde groups in thieno[3,2-b]thiophene-2,5-dicarbaldehyde can be readily reduced to the corresponding alcohols, thieno[3,2-b]thiophene-2,5-dimethanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanistic Investigations

Electron Transfer Reaction Mechanisms

The reactivity of this compound and its derivatives can also be understood through the lens of electron transfer mechanisms, particularly in the context of reactions involving metal complexes. Electron transfer reactions are fundamental processes in chemistry and can be broadly classified into inner-sphere and outer-sphere mechanisms. libretexts.org

An inner-sphere electron transfer mechanism involves the formation of a bridged complex where a ligand is shared between the two metal centers involved in the redox process. mgcub.ac.inlibretexts.orgcbpbu.ac.in This bridging ligand acts as a conduit for the electron to travel from the reductant to the oxidant. mgcub.ac.inlibretexts.org The formation of this bridge is a key step and can significantly influence the rate of the reaction. libretexts.org For instance, the rapid reaction between [Co(NH₃)₅Cl]²⁺ and [Cr(H₂O)₆]²⁺ is explained by an inner-sphere mechanism where the chloride ion bridges the cobalt and chromium centers. libretexts.org

In contrast, an outer-sphere electron transfer mechanism involves the direct transfer of an electron between the two reactants without the formation of a covalent bridge. cbpbu.ac.in The reactants come into close contact, and the electron tunnels from one to the other. mgcub.ac.in

While specific mechanistic studies on electron transfer involving this compound are not extensively detailed in the provided search results, the electron-withdrawing nature of the nitrile groups would influence the electron density of the thiophene ring, which could in turn affect its behavior in redox reactions. The thiophene ring itself can participate in electron transfer processes due to its electron-rich nature.

Role in Redox Catalysis

This compound as a structural motif plays a crucial role as an electron-acceptor unit in the design of metal-free organic photoredox catalysts. While not typically used as a catalyst in its isolated form, its integration into larger molecular architectures, specifically "push-pull" chromophores, is a key strategy for developing highly efficient catalysts for visible-light-induced reactions.

These push-pull systems are characterized by an electron-donating moiety connected to an electron-accepting moiety through a π-conjugated bridge. The dicarbonitrile-substituted ring, such as a thiophene or a related heterocycle like pyrazine (B50134) or imidazole, often serves as the potent electron-accepting component. This design facilitates an intramolecular charge-transfer (CT) upon photoexcitation, which is fundamental to the compound's catalytic activity.

Research has demonstrated the effectiveness of such systems where thiophene derivatives act as the electron-donating part, coupled with a dicarbonitrile-bearing acceptor. For instance, push-pull molecules designed with an imidazole-4,5-dicarbonitrile acceptor and thiophene or methoxythiophene donors have been synthesized and investigated for their potential in photoredox catalysis. nih.govarkat-usa.org These molecules exhibit significant thermal stability and their photoredox properties are fine-tuned by the extent of the intramolecular charge-transfer. nih.govarkat-usa.org

Similarly, dicyanopyrazine (DPZ) based push-pull molecules featuring 5-methoxythienyl donor groups have proven to be exceptionally effective photoredox catalysts. nih.gov These catalysts have been successfully employed in a variety of chemical transformations, including:

Cross-dehydrogenative coupling (CDC) reactions arkat-usa.orgnih.gov

Oxidation and oxidative hydroxylation nih.gov

Reductive dehalogenation nih.gov

Cascade reactions nih.gov

The underlying principle of their catalytic action involves the generation of a potent oxidizing or reducing species upon irradiation with visible light, enabling chemical reactions to proceed under mild and environmentally friendly conditions. nih.gov The structural tunability of these organic dyes is a significant advantage over traditional transition metal catalysts, allowing for the optimization of their photophysical and electrochemical properties. nih.govgoogle.com

| Donor Moiety (Electron-rich) | Acceptor Moiety (Electron-poor) | Application in Redox Catalysis | Reference |

| Thiophene, Methoxythiophene | Imidazole-4,5-dicarbonitrile | Potential as photoredox catalysts in cross-dehydrogenative coupling reactions. | nih.govarkat-usa.org |

| 5-Methoxythienyl | Pyrazine-2,3-dicarbonitrile (DPZ) | Efficient photoredox catalyst for CDC, oxidation, and reductive dehalogenation. | nih.gov |

Ring-Opening Reactions in Fused Thiophene Derivatives

While this compound itself is a stable aromatic ring, its fused derivatives can undergo ring-opening reactions under specific conditions, demonstrating the reactivity of the thiophene core when incorporated into more complex systems. These reactions are of significant interest for the synthesis of functionalized oligothiophenes, which are valuable in materials science.

A notable example is the ring-opening of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene (DTT), a fused thiophene derivative, when treated with organolithium reagents. arkat-usa.orgbeilstein-journals.org Although deprotonation is a common reaction for such compounds, the cleavage of the central thiophene ring can occur. This reaction proceeds via nucleophilic attack of the organolithium reagent on one of the sulfur atoms of the central thiophene ring.

The reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with various aryllithium reagents (Ar-Li) in tetrahydrofuran (B95107) (THF) at low temperatures leads to the formation of 2'-arylthio-3,3'-bithiophene-2-carbaldehydes after quenching with an electrophile like N,N-dimethylformamide (DMF). arkat-usa.orgbeilstein-journals.org The efficiency of this ring-opening process is influenced by the electronic properties of the aryllithium reagent. Stronger nucleophiles, typically those with electron-donating groups, tend to increase the yield of the ring-opened product. beilstein-journals.org

The general mechanism involves the aryllithium reagent attacking a sulfur atom, leading to the cleavage of a C-S bond and the formation of a lithiated bithiophene intermediate, which is then trapped by the electrophile.

| Aryllithium Reagent (Ar in Ar-Li) | Yield of Ring-Opened Product (%) | Reference |

| Phenyl | 53 | beilstein-journals.org |

| 4-Methylphenyl | 62 | beilstein-journals.org |

| 4-Methoxyphenyl | 71 | beilstein-journals.org |

| 4-(Trifluoromethyl)phenyl | 41 | beilstein-journals.org |

| 4-(Diphenylamino)phenyl | 75 | beilstein-journals.org |

| Naphthalen-1-yl | 65 | beilstein-journals.org |

| 4-Biphenyl | 60 | beilstein-journals.org |

| 4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl | 76 | beilstein-journals.org |

| 2-Thienyl | 55 | beilstein-journals.org |

Another principle that can lead to ring-opening in fused thiophenes involves the generation of highly reactive species on the ring. For instance, the thermal fragmentation of 2-azidobenzo[b]thiophene generates a nitrene intermediate. This intermediate can undergo a ring-opening reaction to produce an ortho-quinoidal enethione, which can then be trapped by other molecules present in the reaction mixture. psu.edu This provides evidence that a suitably reactive substituent can induce the cleavage of an otherwise stable fused thiophene ring. psu.edu

V. Advanced Materials Applications of Thiophene 2,5 Dicarbonitrile

Organic Electronics

Thiophene-2,5-dicarbonitrile and its derivatives are extensively utilized as precursors in the fabrication of organic electronic components, leveraging their inherent electronic properties. lookchem.com

This compound is a key building block in the synthesis of organic semiconductors. lookchem.com The incorporation of the thiophene (B33073) ring, a known electron-rich unit, and the electron-withdrawing dinitrile groups allows for the tuning of electronic properties in resulting materials. lookchem.com This push-pull characteristic is fundamental in designing both p-type and n-type organic semiconductors. For instance, polymers based on a strong acceptor unit, thieno[3,2-b]thiophene-2,5-dione (B13760093), which is structurally related to this compound, have demonstrated the ability to create semiconductors with deep LUMO energy levels around -4 eV and low-lying HOMO energy levels below -5 eV. rsc.org This tuning of frontier molecular orbital energy levels is crucial for efficient charge injection and transport in electronic devices. researchgate.net

Derivatives of thieno[2,3-b]thiophene (B1266192), a fused-ring system also related to this compound, have been developed for air-stable organic field-effect transistors (OFETs). bohrium.com The planarity and rigidity of the thienothiophene scaffold contribute to better intermolecular π-π stacking, which is essential for efficient charge carrier hopping. beilstein-journals.org Research into dicyanomethylene-functionalized violanthrone (B7798473) derivatives, which share the dinitrile functional group, has shown that these electron-deficient groups significantly enhance optical absorption and result in p-type semiconductors with low HOMO-LUMO gaps. beilstein-journals.org

The electronic properties of this compound make it a valuable precursor for materials used in organic light-emitting diodes (OLEDs). lookchem.com The ability to engineer the bandgap and charge-transport properties of materials derived from this compound is crucial for achieving efficient and color-pure electroluminescence. Thiophene-based materials are known to be effective photon traps, a desirable characteristic for luminescent materials. mdpi.com

Recent research has highlighted the potential of multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters for high-resolution OLED displays. rsc.org While much of this work has focused on six-membered ring cores, a novel MR-TADF emitter, Th-BN, was developed using a five-membered thiophene ring as the core. rsc.org This material exhibited a narrowband green emission at 512 nm with a high luminous efficiency and a rapid reverse intersystem crossing rate. rsc.org The corresponding OLEDs achieved an impressive external quantum efficiency (EQE) of 34.6% and showed reduced efficiency roll-off at high luminance. rsc.org This demonstrates the significant potential of incorporating thiophene units into advanced emitter materials for next-generation displays.

This compound derivatives are promising for applications in organic solar cells (OSCs) and photovoltaic systems. researchgate.net The key to their utility lies in the ability to create materials with low band gaps and high absorption coefficients, which are critical for efficient light harvesting. researchgate.netresearchgate.net For example, derivatives of 3,4-bis(((E)-2-oxoindolin-3-ylidene)amino)thieno[2,3-b]this compound have shown small band gaps of 1.66 eV due to increased conjugation, making them suitable for solar cell applications. researchgate.netresearchgate.net

The design of donor-acceptor systems is a central strategy in organic photovoltaics. Thiophene-based units often serve as the electron-donating component. In silico studies on thieno[2,3-b]thiophene core-based non-fullerene acceptors have shown their potential for creating near-infrared sensitive materials with low bandgaps, which is crucial for capturing a larger portion of the solar spectrum. espublisher.com Furthermore, the integration of a thieno[3,2-b]indole (TTI) core into non-fullerene acceptor molecules has led to promising photovoltaic performance, with power conversion efficiencies exceeding 10% and in some cases reaching over 13%. arkat-usa.org

Efficient charge transport is a cornerstone of high-performance organic electronic devices. Materials derived from this compound exhibit favorable charge transport properties. The rigid and planar structure of the thieno[3,2-b]thiophene (B52689) part of some derivatives can enhance intermolecular S-S interactions, which in turn improves the mobility of charge carriers. arkat-usa.org

For instance, polymers based on thieno[3,2-b]thiophene-2,5-dione have demonstrated high hole mobilities of up to 1.38 cm²/V·s in p-channel transistors and ambipolar behavior with both hole and electron mobilities around 0.1-0.2 cm²/V·s in other device configurations. rsc.org Furthermore, theoretical studies on thiophene-based hole transport materials have shown that strategic functionalization can significantly reduce the hole reorganization energy (to as low as 0.112–0.135 eV), which implies an increase in hole mobility. researchgate.net This, combined with strong intramolecular charge transfer, leads to efficient charge separation and reduced recombination losses, which are critical for device performance. researchgate.net

Organic Solar Cells and Photovoltaic Systems

Coordination Chemistry and Supramolecular Assemblies

While this compound itself is a key building block, its derivative, thiophene-2,5-dicarboxylic acid, is particularly important in the realm of coordination chemistry.

Thiophene-2,5-dicarboxylic acid serves as a crucial organic linker in the synthesis of metal-organic frameworks (MOFs). google.com These materials are a class of coordination polymers with a crystalline structure consisting of metal ions or clusters coordinated to organic ligands. The rigid and linear geometry of the thiophene-2,5-dicarboxylate linker allows for the construction of stable and porous frameworks.

MOFs constructed from thiophene-2,5-dicarboxylic acid have shown potential in various applications, including gas storage and separation. google.com For example, MOFs synthesized with Zn(II) or Cu(II) ions have demonstrated significant carbon dioxide adsorption capacities. The presence of the sulfur heteroatom in the thiophene ring can enhance host-guest interactions, leading to improved gas adsorption and selectivity compared to analogous MOFs based on linkers like terephthalic acid. mdpi.com

Furthermore, these MOFs can be designed to have specific functionalities. For instance, a MOF constructed from Co(II), thiophene-2,5-dicarboxylic acid, and melamine (B1676169) as a co-ligand exhibited a high BET surface area of 925 m²/g and was shown to have catalytic activity. researchgate.net Another example involves the hydrothermal synthesis of a nickel-based MOF using thiophene-2,5-dicarboxylic acid and o-phenanthroline, which exhibits strong fluorescence properties, suggesting its potential use as a fluorescent probe. google.com

Supramolecular Liquid Crystals

Derivatives of thiophene, including dicarboxylic acids, have been instrumental in the synthesis of novel supramolecular liquid crystals. chemicalbook.in These materials exhibit mesogenic properties, meaning they can exist in a state between a conventional liquid and a solid crystal. chemicalbook.in The unique structure of the thiophene ring contributes to the formation of these ordered, yet fluid, phases. The development of such liquid crystals is significant for applications in display technologies and optical materials.

A modular approach using naturally occurring polyphenols as hydrogen-bond donors in combination with acceptor molecules has been shown to create hydrogen-bonded liquid crystalline assemblies. rsc.org The mesomorphic behavior of these supramolecular structures is heavily influenced by the number and orientation of hydroxyl (OH) groups on the polyphenol. rsc.org This indicates that the specific substitution pattern is a dominant factor in determining the liquid crystalline properties. rsc.org

| Factor | Description | Reference |

|---|---|---|

| Thiophene-based Linkers | Thiophene-2,5-dicarboxylic acid is used as a linker to generate coordination networks and supramolecular structures. | chemicalbook.in |

| Hydrogen Bonding | The number and orientation of hydrogen-bond donor groups (e.g., OH groups) significantly impact the mesomorphic behavior. | rsc.org |

| Molecular Shape | The overall geometry of the molecules, such as the propeller shape of 2,4,6-tris(thiophene-2-yl)-1,3,5-triazines, facilitates self-organization into columnar structures. | researchgate.net |

Hydrogen Bonding and π-π Interactions in Supramolecular Architectures

Hydrogen bonding and π-π stacking are crucial noncovalent interactions that direct the self-assembly of thiophene derivatives into complex supramolecular architectures. In the crystal structure of certain thiophene-containing compounds, molecules are linked into inversion dimers through N—H⋯O and C—H⋯O hydrogen bonds. iucr.org These dimers then form ribbons that are further connected into a three-dimensional network by C—H⋯π interactions and π–π stacking between aromatic rings. iucr.org

| Interaction Type | Observed Distances / Features | Reference |

|---|---|---|

| N—H⋯O Hydrogen Bonds | Forms inversion dimers with R22(8) graph-set notation. | iucr.org |

| C—H⋯O Hydrogen Bonds | Contributes to the formation of ribbons. | iucr.org |

| π–π Stacking | Centroid-to-centroid distances of ~3.86 Å between benzene (B151609) and thiophene rings. Distances of 3.3-3.4 Å in other systems. | iucr.orgbeilstein-journals.org |

| C—H⋯π Interactions | Connects molecular ribbons into a 3D network. | iucr.org |

Catalysis

This compound derivatives have emerged as potent photoredox catalysts, particularly those with a push-pull electronic structure. rsc.org A notable example is a dicyanopyrazine (DPZ) derivative bearing two 5-methoxythienyl donors, which has demonstrated excellent performance. rsc.org The general mechanism of photoredox catalysis involves the absorption of visible light by a photocatalyst, which then participates in single-electron transfer (SET) processes with organic substrates to generate highly reactive radical species. ethz.chbeilstein-journals.org

The catalytic cycle can proceed through either a reductive or oxidative quenching pathway. ethz.ch In the reductive quenching cycle, the excited photocatalyst is reduced by a substrate. In the oxidative quenching cycle, the excited photocatalyst is oxidized. The resulting catalyst species is then returned to its ground state in a subsequent redox step, completing the catalytic cycle. ethz.ch The redox potentials of these catalysts can be fine-tuned by altering the metal center or the surrounding ligands, allowing for a wide range of organic transformations. ethz.ch

Derivatives of this compound have been successfully employed as catalysts in cross-dehydrogenative coupling (CDC) reactions. rsc.orggoogle.com These reactions are highly atom-economical as they form C-C or C-heteroatom bonds through the direct coupling of two C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net

A benchmark CDC reaction involves the coupling of N-phenyltetrahydroisoquinoline (THIQ) with nitromethane, catalyzed by a dicyanopyrazine derivative with 5-methoxythiophen-2-yl donors. google.com This catalyst has also been shown to be effective in a variety of other transformations, including oxidations, oxidative hydroxylations, and reductive dehalogenations. rsc.org The development of such catalytic systems is a significant advancement in sustainable chemistry. researchgate.net

Photoredox Catalysis and Mechanistic Insights

Sensor Development

Thiophene-based compounds have been designed as highly selective and sensitive fluorescence sensors for the detection of metal ions, including indium(III) (In³⁺). rsc.org A double Schiff base derived from thiophene-2,5-dicarboxylic acid exhibits a remarkable 300-fold fluorescence enhancement upon binding to In³⁺. rsc.orgresearchgate.net This "turn-on" fluorescence response is accompanied by a visual color change from dark to bright yellow. rsc.orgresearchgate.net

The sensing mechanism is often based on a process called chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the sensor molecule restricts photoinduced electron transfer (PET), leading to an increase in fluorescence intensity. rsc.org The detection limit for In³⁺ using such sensors can be as low as 4.48 × 10⁻⁸ M. rsc.org These sensors have practical applications in environmental monitoring, such as the detection of indium in tap water. rsc.org

| Parameter | Value | Reference |

|---|---|---|

| Fluorescence Enhancement | 300-fold | rsc.orgresearchgate.net |

| Detection Limit for In³⁺ | 4.48 × 10⁻⁸ M | rsc.org |

| Binding Stoichiometry (Sensor:In³⁺) | 1:2 | rsc.org |

| Binding Affinity | 2.3 × 10⁹ M² | rsc.org |

Detection Mechanisms (e.g., Photoinduced Electron Transfer (PET))

The utility of this compound and its derivatives in advanced sensor technology stems from their unique electronic and photophysical properties. The thiophene core, being an electron-rich aromatic system, can act as a signaling unit, while the electron-withdrawing nitrile groups enhance its sensitivity and modulate its electronic structure. This combination allows for the design of chemosensors that operate through various detection mechanisms, primarily resulting in colorimetric or fluorometric responses upon interaction with specific analytes. nih.govbohrium.com Key mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Chelation-Enhanced Quenching (CHEQ). nih.govbohrium.com

Photoinduced Electron Transfer (PET)

A predominant mechanism in fluorescent sensors based on thiophene derivatives is Photoinduced Electron Transfer (PET). nih.gov In a typical PET sensor, the molecule consists of a fluorophore (the light-emitting unit), a receptor (the analyte-binding unit), and a spacer connecting them. In the absence of the target analyte, photoexcitation of the fluorophore is followed by a non-radiative deactivation pathway where an electron is transferred from a high-energy molecular orbital of the receptor to the fluorophore, quenching the fluorescence ("turn-off" state). nih.govedinst.com

When the target analyte binds to the receptor, the energy level of the receptor's molecular orbital is lowered. This energy change makes the electron transfer from the receptor to the excited fluorophore energetically unfavorable, thus inhibiting the PET process. As a result, the radiative deactivation pathway (fluorescence) is restored, and a significant increase in emission intensity is observed ("turn-on" response). edinst.com

A notable example involves a sensor derived from thiophene-2,5-dicarboxylic acid, a close structural analog of the dinitrile. A double Schiff base synthesized from this compound was developed for the sequential detection of Indium (In³⁺) and pyrophosphate (PPi). rsc.org In its free state, the sensor's fluorescence is quenched. Upon the addition of In³⁺, the sensor forms a complex, which blocks the PET process and leads to a remarkable 300-fold enhancement in fluorescence. rsc.org Theoretical calculations have confirmed that the PET process is the primary mechanism governing this fluorescence behavior. rsc.org

Other Relevant Mechanisms

While PET is a key mechanism, others are also significant for sensors derived from this compound:

Intramolecular Charge Transfer (ICT): In push-pull systems, where the thiophene ring might act as a π-bridge between an electron-donating group and an electron-accepting group (like the cyano groups), the absorption and emission properties are governed by ICT. mdpi.comnih.gov The binding of an analyte can disrupt or modify this charge transfer, leading to a detectable shift in the absorption or fluorescence spectrum. mdpi.com For instance, a thiophene-based dicyanovinyl derivative acts as a sensor for cyanide ions (CN⁻). The nucleophilic addition of cyanide to the dicyanovinyl group disrupts the ICT pathway, causing a loss of color and fluorescence, which allows for detection. mdpi.com

Chelation-Enhanced Fluorescence (CHEF): This effect occurs when the binding of a metal ion to the sensor molecule induces a conformational rigidification. nih.gov This rigidity reduces the energy loss through non-radiative pathways like molecular vibrations, leading to an increase in fluorescence quantum yield. A sensor for Hg²⁺ based on a thiophene-derived Schiff base operates via the CHEF mechanism, where binding to the mercury ion enhances the fluorescence signal. rsc.org

Chelation-Enhanced Quenching (CHEQ): Conversely, fluorescence can be quenched upon binding to a metal ion. nih.gov This often happens if the bound metal ion is paramagnetic (e.g., Cu²⁺) or a heavy atom, which promotes intersystem crossing to the triplet state, a non-radiative pathway. nih.gov

The choice of functional groups attached to the this compound core allows for the tuning of these mechanisms to achieve high selectivity and sensitivity for a wide range of analytes, from metal ions to anions. bohrium.com

Table of Research Findings on Thiophene-Based Sensors

The following table summarizes detailed findings from recent research on chemosensors utilizing thiophene derivatives, highlighting their detection mechanisms and performance metrics.

| Sensor Base Structure | Analyte(s) | Detection Mechanism | Observed Response | Limit of Detection (LOD) | Reference |

| Thiophene-2,5-dicarboxylic acid Schiff base | In³⁺ | Photoinduced Electron Transfer (PET) | 300-fold fluorescence enhancement | 4.48 x 10⁻⁸ M | rsc.org |

| Thiophene-2,5-dicarboxylic acid Schiff base-In³⁺ complex | PPi | Displacement Approach | Fluorescence quenching | 4.4 x 10⁻⁶ M | rsc.org |

| Thiophene dicyanovinyl derivative | CN⁻ | Intramolecular Charge Transfer (ICT) disruption | Colorimetric and fluorometric loss | Not specified | mdpi.com |

| Polymer with thiophene, benzothiazole, quinoline (B57606) | Hg²⁺ | Photoinduced Electron Transfer (PET) | "Turn-on" red fluorescence | Not specified | nih.gov |

| Thiophene-appended pyrazoline | Al³⁺ | Chelation-Enhanced Quenching (CHEQ) | Fluorescence quenching | Not specified | nih.gov |

| Thiophene-derived Schiff base | Hg²⁺ | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence | 20 µM | rsc.org |

| Polythiophene/CeO₂ nanocomposite | Pb²⁺ | Reverse Photoinduced Electron Transfer (PET) | Fluorescence quenching | Not specified |

Vi. Biological and Biomedical Research Applications of Thiophene 2,5 Dicarbonitrile Derivatives

Pharmaceutical Research and Drug Discovery

The thiophene (B33073) core is a recognized pharmacophore in medicinal chemistry, and derivatives of thiophene-2,5-dicarbonitrile are actively investigated for their potential as therapeutic agents. nih.gov The dinitrile functionality serves as a reactive handle for constructing a wide array of heterocyclic systems with diverse biological activities.

This compound is a valuable building block in the synthesis of more complex, biologically active molecules. lookchem.com Its structure allows it to be a key intermediate for creating a variety of functionalized thiophene derivatives tailored for specific pharmaceutical applications. lookchem.com For instance, 3,4-diaminothieno[2,3-b]this compound (B7762938), a derivative, is used as a starting material to produce fused thieno[2,3-d]pyrimidines and other heterocyclic compounds. nih.govacs.org These synthetic pathways involve reactions like treatment with formamide, formic acid, or carbon disulfide to yield various pyrimidine (B1678525) derivatives. acs.org Similarly, it can be used to synthesize novel azo dyes and other complex structures by reacting with various chemical agents. espublisher.comekb.egresearchgate.net This versatility makes it a cornerstone for developing libraries of compounds for drug screening and discovery. nih.gov

Derivatives of this compound have shown significant promise as anticancer agents. Numerous studies have evaluated their cytotoxic effects against various cancer cell lines, including the human breast cancer cell line (MCF-7) and the human lung cancer cell line (A549). nih.govacs.orgacs.org

In one study, a series of novel 3,4-diaminothieno[2,3-b]this compound derivatives were synthesized and tested for their in vitro antiproliferative effects. acs.org Several of these compounds demonstrated greater activity against both MCF-7 and A549 cell lines than the standard reference drug, erlotinib (B232). nih.govacs.orgresearchgate.net Notably, one derivative, referred to as compound 2 in the study, was found to be 4.42 times more effective than erlotinib against MCF-7 cells and 4.12 times more effective against A549 cells. nih.govacs.orgnih.gov This particular compound also showed higher activity than the common chemotherapy drug doxorubicin (B1662922) against both cell lines. acs.org The anticancer potential of thieno[2,3-b]thiophene (B1266192) derivatives has been noted in other research, highlighting their ability to inhibit the proliferation of cancer cells in vitro.

Anticancer Activity of Thieno[2,3-b]this compound Derivatives

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | IC₅₀ (μM) | Reference Drug | Reference Drug IC₅₀ (μM) | Source |

|---|---|---|---|---|---|

| Compound 1 | MCF-7 | 8.57 ± 0.31 | Erlotinib | 37.89 ± 1.15 | acs.org |

| Compound 1 | A549 | 5.09 ± 0.15 | Erlotinib | 37.89 ± 1.15 | acs.org |

| Compound 2 | MCF-7 | 8.57 ± 0.31 | Erlotinib | 37.89 ± 1.15 | acs.org |

| Compound 2 | A549 | 9.19 ± 0.27 | Erlotinib | 37.89 ± 1.15 | acs.org |

| Compound 3 | MCF-7 | 10.11 ± 0.42 | Erlotinib | 37.89 ± 1.15 | acs.org |

| Thiophene derivative 7 | HepG-2 | 7.46 µg/mL | Not Specified | Not Specified | researchgate.net |

| Thiophene derivative 7 | HCT-116 | 12.60 µg/mL | Not Specified | Not Specified | researchgate.net |

The structural framework of this compound is also a promising basis for the development of new antimicrobial agents. researchgate.net Thienothiophene derivatives have demonstrated notable antibacterial and antifungal properties. ekb.egresearchgate.net

Research into newly synthesized 3,4-diaminothieno[2,3-b]this compound derivatives confirmed their antimicrobial potential, with some compounds displaying good potency against various bacteria and fungi. researchgate.net One study highlighted a thiophene derivative that was more potent than the standard antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. researchgate.net Further investigations into pyridine (B92270) derivatives synthesized from thiophene-containing precursors showed that some compounds exhibited potent bactericidal and fungicidal activity, in some cases exceeding that of standard drugs like Gentamicin and Fluconazole against specific pathogens. rsc.org For example, one derivative displayed a minimum inhibitory concentration (MIC) of 15.6 μg/mL against Klebsiella pneumoniae, a significant improvement over Gentamicin's MIC of 250 μg/mL. rsc.org

Antimicrobial Activity of Selected Thiophene Derivatives

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

| Compound | Microorganism | Activity (MIC, μg/mL) | Reference Drug | Reference Drug Activity (MIC, μg/mL) | Source |

|---|---|---|---|---|---|

| Pyridine Derivative 2a | K. pneumoniae | 15.6 | Gentamicin | 250 | rsc.org |

| Pyridine Derivative 6a | C. albicans | 15.6 | Fluconazole | 62.5 | rsc.org |

| Pyridine Derivative 2b | A. baumannii | 3.9 | Gentamicin | 1.95 | rsc.org |

| Pyridine Derivative 6b | P. aeruginosa | 62.5 | Gentamicin | 250 | rsc.org |

A primary mechanism behind the anticancer activity of this compound derivatives is their ability to inhibit key enzymes involved in cancer cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR). nih.govacs.org EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, plays a vital role in the progression of various cancers. nih.govresearchgate.net